molecular formula C7H12N2O2 B572864 diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide CAS No. 1212408-87-1

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide

Cat. No.: B572864
CAS No.: 1212408-87-1
M. Wt: 156.185
InChI Key: AEHYCOCHXSFJRZ-UHFFFAOYSA-N
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Description

diexo-3-Amino-7-oxa-bicyclo[221]heptane-2-carboxylic acid amide is a bicyclic compound with a unique structure that includes an oxabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in constructing the bicyclic framework. The reaction conditions often include the use of a catalyst, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide has several scientific research applications:

Mechanism of Action

The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into unique binding pockets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide is unique due to its combination of an amino group, a carboxamide group, and an oxabicyclo framework. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHYCOCHXSFJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694318
Record name 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212408-87-1
Record name 3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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